molecular formula C17H18ClNO4S2 B2385133 (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone CAS No. 1448134-95-9

(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone

Cat. No.: B2385133
CAS No.: 1448134-95-9
M. Wt: 399.9
InChI Key: ZAZVRHVHZHOWAL-UHFFFAOYSA-N
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Description

(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the 2-chlorobenzyl group: This can be done through nucleophilic substitution reactions.

    Formation of the thiomorpholine ring: This step might involve the reaction of a suitable amine with a sulfur-containing reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring and thiomorpholine ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield sulfides.

Scientific Research Applications

Chemistry

In chemistry, (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the sulfonyl group and the furan ring might impart pharmacological activity.

Industry

In industry, this compound could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in these interactions by forming hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(morpholino)methanone: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(piperidino)methanone: Similar structure but with a piperidine ring instead of a thiomorpholine ring.

Uniqueness

The uniqueness of (5-(((2-Chlorobenzyl)sulfonyl)methyl)furan-2-yl)(thiomorpholino)methanone lies in the presence of the thiomorpholine ring, which can impart different chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and potential biological activity.

Properties

IUPAC Name

[5-[(2-chlorophenyl)methylsulfonylmethyl]furan-2-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S2/c18-15-4-2-1-3-13(15)11-25(21,22)12-14-5-6-16(23-14)17(20)19-7-9-24-10-8-19/h1-6H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZVRHVHZHOWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=CC=C(O2)CS(=O)(=O)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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